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Compound of Interest |

Compound Name: 5-aminopyrazine-2-carbaldehyde
CAS No.: 1263378-65-9
Cat. No.: B2631519
. J

Executive Summary

5-Aminopyrazine-2-carbaldehyde (CAS: 22519-75-1 / 5780-66-5 for parent aldehyde ref)
functions as a high-value electrophilic scaffold in medicinal chemistry. Its dual functionality—an
electron-rich amino group at C5 and an electron-deficient formyl group at C2—creates a unique
"push-pull” electronic system. This guide provides a validated framework for its identification
using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Structural Framework & Electronic Theory

The pyrazine core is electron-deficient (tt-deficient). However, the introduction of the amino
group (-NHz) at position 5 introduces strong mesomeric donation (+M effect), significantly
shielding the C6 proton and increasing electron density at C3/C5. Conversely, the aldehyde (-
CHO) at position 2 exerts a strong inductive (-1) and mesomeric (-M) withdrawing effect,
deshielding the C3 proton.

Key Structural Features:
e C2-Formyl: Diagnostically the most downfield signal in NMR; highly reactive to nucleophiles.

e C5-Amino: Acts as an auxochrome in UV/Vis and a donor in NMR, broadening signals due to
guadrupole broadening of the nitrogen or exchangeable protons.
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Mass Spectrometry (MS) Profile

Methodology: Electron Impact (El) or Electrospray lonization (ESI) in positive mode.

Fragmentation Logic

The molecular ion (M+, m/z 123) is typically distinct. The fragmentation pathway is dominated
by the stability of the aromatic pyrazine ring and the lability of the carbonyl substituent.

M+ (m/z 123): Parent peak [CsHsNsO]*.

[M-H]* (m/z 122): Loss of aldehydic proton (common in aldehydes).

[M-COJ* (m/z 95): Extrusion of carbon monoxide, a neutral loss characteristic of aromatic
aldehydes, resulting in the 5-aminopyrazine radical cation.

[M-HCN]*: Pyrazine rings characteristically fragment via loss of HCN (27 Da).

Visualization: Fragmentation Pathway
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Figure 1: Proposed EI-MS Fragmentation Pathway for 5-Aminopyrazine-2-carbaldehyde
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Figure 1: Logical fragmentation cascade starting from the molecular ion m/z 123.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid sample.

The "push-pull” nature of the molecule lowers the carbonyl stretching frequency compared to

non-conjugated aldehydes.

Functional Group

Frequency (cm™?)

Intensity

Assignment

N-H Stretch

3400-3150

Medium, Broad

Primary amine (-NHz).
Typically appears as a
doublet (sym/asym).

[1]

C-H Stretch

2850-2750

Weak

Fermi resonance of
aldehyde C-H.

C=0 Stretch

1670-1690

Strong

Carbonyl group.
Shifted to lower
wavenumber due to
conjugation with the
pyrazine ring and

amino resonance.

C=N/C=C

1580-1520

Strong

Pyrazine skeletal

vibrations.

N-H Bend

1620-1640

Medium

Scissoring vibration of

the primary amine.

Nuclear Magnetic Resonance (NMR)

Methodology: Dissolve ~5-10 mg in DMSO-de. Note: CDCIs is often unsuitable due to poor

solubility of polar aminopyrazines.

*H NMR Data (500 MHz, DMSO-de)

© 2026 BenchChem. All rights reserved.

3/7

Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2631519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The spectrum is characterized by two aromatic singlets (or doublets with small J coupling) and
exchangeable protons.[2]

Chemical ] o
. o . Coupling . Mechanistic
Shift (6 Multiplicity Integration Assignment

(J) Insight
ppm)

Aldehydic

proton. Highly
9.85-10.05 Singlet (s) 1H - -CHO deshielded by

the carbonyl

anisotropy.

Ortho to -
CHO.
Deshielded
8.60 — 8.65 Doublet (d) 1H J=13Hz H3 by the
electron-
withdrawing

carbonyl.

Ortho to -
NHz.
Shielded

7.85-7.95 Doublet (d) 1H J=13Hz H6 relative to H3
by the amino
group's +M
effect.

Exchangeabl
e amino
protons.

) Broadening

7.40 - 7.60 Broad Singlet  2H - -NH:z

occurs due to
quadrupole
relaxation of

14N,
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Connectivity Logic (2D NMR):

o COSY: Weak long-range coupling may be observed between H3 and H6 (J ~1.3 Hz).

o HMBC: The aldehydic proton (CHO) will show a strong correlation to C2 and a weaker
correlation to C3.

13 _ 6)
Chemical Shift (6 ppm) Carbon Type Assignment
191.0-1925 Quaternary (C=0) Aldehyde Carbon
158.0 — 159.0 Quaternary (C-N) C5 (Amino-substituted)
145.0 - 146.0 Methine (CH) C3 (Deshielded by CHO)
135.0-136.0 Quaternary C2 (Ipso to CHO)
130.0-131.5 Methine (CH) C6 (Shielded by NH2)

Visualization: NMR Connectivity Logic
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Figure 2: NMR Connectivity and HMBC Correlations
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Figure 2: Structural connectivity highlighting the HMBC correlations used to distinguish C3 from
C6.
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Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this strict preparation protocol.

o Purity Check: Verify the sample is a yellow to orange solid. Darkening indicates oxidation to
the carboxylic acid (5-aminopyrazine-2-carboxylic acid).

e NMR Prep:
o Weigh 5.0 mg of sample into a clean vial.
o Add 0.6 mL of DMSO-ds (99.9% D).

o Critical Step: If the NHz peak is too broad, add 1 drop of D20 to exchange the protons
(peak will disappear), confirming the assignment.

e IR Prep:
o Ensure the crystal stage of the ATR-FTIR is cleaned with isopropanol.

o Apply solid pressure to ensure good contact; poor contact results in weak N-H bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.libretexts.org [chem.libretexts.org]
e 2. csfarmacie.cz [csfarmacie.cz]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 5-
Aminopyrazine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2631519#spectroscopic-data-nmr-ir-ms-for-5-
aminopyrazine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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